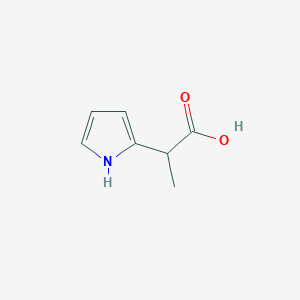

2-(1H-pyrrol-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

2-(1H-pyrrol-2-yl)propanoic acid |

InChI |

InChI=1S/C7H9NO2/c1-5(7(9)10)6-3-2-4-8-6/h2-5,8H,1H3,(H,9,10) |

InChI Key |

XVADBVDFWCEBLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CN1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Pyrrol 2 Yl Propanoic Acid and Analogues

Established Multi-Step Organic Synthesis Routes

Several multi-step synthetic pathways have been established for the preparation of 2-(1H-pyrrol-2-yl)propanoic acid and its analogues. These methods offer flexibility in introducing various substituents onto the pyrrole (B145914) ring.

Pyrrole Ring Construction Approaches (e.g., Paal-Knorr Synthesis)

The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). pharmaguideline.comwikipedia.org To synthesize a 2-substituted pyrrole like this compound, a 1,4-dicarbonyl compound bearing the desired propanoic acid precursor is required. The reaction is typically catalyzed by acid and proceeds through the formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org

While the classical Paal-Knorr synthesis is widely used for various substituted pyrroles, its direct application for this compound would necessitate a specialized 1,4-dicarbonyl starting material. pharmaguideline.comwikipedia.org Modifications to the traditional Paal-Knorr conditions, such as the use of microwave irradiation, have been shown to accelerate the reaction. rgmcet.edu.in

| Reactants | Conditions | Product | Reference |

| 1,4-dicarbonyl compound, primary amine/ammonia | Acid catalyst, heat | Substituted pyrrole | wikipedia.org |

| 2,5-dimethoxytetrahydrofuran, primary amine/sulfonamide | Iron(III) chloride, water | N-substituted pyrrole | organic-chemistry.org |

Propanoic Acid Moiety Introduction via β-Amino Acid Assembly Methods

The introduction of the propanoic acid side chain can be envisioned through methods involving β-amino acids. Chiral β-aminoalkylzinc halides, derived from optically pure commercial β-amino-alcohols, can be prepared and utilized in subsequent cross-coupling reactions. nih.gov In this approach, a β-amino acid derivative serves as a building block. The amino group can be protected, for instance as a pyrrole, and then the protected amino alcohol can be converted to an alkyl iodide. This iodide can then undergo zinc insertion to form an organozinc reagent, which can participate in Negishi cross-coupling or acylation reactions to introduce the desired functionality. nih.gov

Strecker Amino Acid Synthesis Utilizing Pyrrole Carbaldehyde Intermediates

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com This two-step process can be adapted to synthesize this compound by using pyrrole-2-carbaldehyde as the starting material.

The first step involves the reaction of pyrrole-2-carbaldehyde with ammonia and a cyanide source, typically hydrogen cyanide or an alkali metal cyanide like potassium cyanide, to form an α-aminonitrile intermediate, 2-amino-2-(1H-pyrrol-2-yl)acetonitrile. wikipedia.orgleah4sci.com The reaction proceeds through the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion. masterorganicchemistry.com

| Reactants | Intermediate | Reference |

| Pyrrole-2-carbaldehyde, Ammonia, Cyanide | 2-amino-2-(1H-pyrrol-2-yl)acetonitrile | wikipedia.orgleah4sci.com |

Hydrolysis of Precursor α-Aminonitrile Derivatives

The second and final step of the Strecker synthesis is the hydrolysis of the α-aminonitrile intermediate. masterorganicchemistry.com The 2-amino-2-(1H-pyrrol-2-yl)acetonitrile formed in the previous step is subjected to acidic or basic hydrolysis, which converts the nitrile group into a carboxylic acid, yielding the target molecule, this compound. wikipedia.orgmasterorganicchemistry.com This hydrolysis step is a common transformation in organic synthesis and is crucial for the completion of the Strecker pathway to α-amino acids.

Knoevenagel Condensation Reactions in Pyrrole Derivative Synthesis

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration. wikipedia.org This reaction can be employed to functionalize pyrrole-2-carbaldehyde. For the synthesis of a propanoic acid derivative, pyrrole-2-carbaldehyde can be condensed with a compound like malonic acid or its esters.

The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent and often leads to decarboxylation, is particularly relevant. wikipedia.orgnih.gov Reacting pyrrole-2-carbaldehyde with malonic acid under these conditions could potentially yield 3-(1H-pyrrol-2-yl)acrylic acid, which could then be reduced to the desired this compound.

| Reactants | Conditions | Product | Reference |

| Pyrrole-2-carbaldehyde, Malonic acid | Pyridine, Piperidine (catalyst) | 3-(1H-pyrrol-2-yl)acrylic acid (potential) | wikipedia.orgnih.gov |

| Pyrrole-2-carbaldehyde, 3-cyanoacetylindole | L-proline, water | Substituted acrylonitrile derivative | researchgate.net |

Utilization of 3-Aroyl-Propionic Acids in Pyrrole Ring Cyclization

Another approach to constructing the pyrrole ring involves the use of 3-aroyl-propionic acids as precursors. While not a direct synthesis of the target molecule, this methodology provides a route to substituted pyrroles. In a relevant study, the Paal-Knorr reaction was utilized for the synthesis of 3-(1R-5-phenyl-1H-pyrrol-2-yl)propanoic acids. researchgate.net This was achieved by the acid-catalyzed ring-opening of furfurylideneacetophenone to form 4,7-dioxo-7-phenylheptanoic acid. This 1,4-dicarbonyl compound then reacts with ammonium acetate or various amines to cyclize into the corresponding substituted pyrrole-2-propanoic acid derivatives. researchgate.net This strategy highlights how a propanoic acid moiety can be incorporated into the pyrrole ring during its formation.

Targeted Synthesis of Chiral Pyrrole-Propanoic Acid Derivatives

The stereochemistry of the propanoic acid side chain is often crucial for the biological activity of these compounds. Therefore, developing methods for the targeted synthesis of specific enantiomers is of high importance.

The enantioselective synthesis of chiral pyrrole-propanoic acid derivatives can be achieved through various catalytic strategies. Asymmetric catalysis, in particular, offers an efficient route to optically active pyrroles. While direct enantioselective synthesis of this compound is not extensively documented, general methods for the asymmetric synthesis of other chiral pyrroles can be adapted.

One prominent strategy involves the catalytic asymmetric Paal-Knorr reaction. This reaction, which forms the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine, can be rendered enantioselective by using a chiral catalyst. For instance, the combination of a chiral phosphoric acid as an organocatalyst with a Lewis acid like Fe(OTf)₃ has been shown to be effective in the synthesis of axially chiral aryl pyrroles with high enantioselectivity. This approach could potentially be adapted for the synthesis of pyrroles with a chiral center in a side chain by using a prochiral 1,4-dicarbonyl precursor.

Another approach is the use of transition metal catalysis. For example, rhodium-catalyzed asymmetric C-H functionalization can be employed to introduce a functionalized side chain onto a pre-existing pyrrole ring. While not directly applied to the synthesis of this compound, this methodology provides a pathway for creating chiral centers on pyrrole derivatives.

The following table summarizes some catalytic approaches that could be adapted for the enantioselective synthesis of this compound derivatives.

| Catalytic System | Reaction Type | Potential Application for this compound | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid / Fe(OTf)₃ | Asymmetric Paal-Knorr Reaction | Synthesis from a prochiral 1,4-dicarbonyl precursor | 86-97% (for axially chiral aryl pyrroles) |

| Chiral Rhodium Complex | Asymmetric C-H Functionalization | Introduction of a propanoic acid moiety to the pyrrole ring | High (general principle) |

| Chiral Phosphine | [3+2] Cycloaddition | Synthesis of enantioenriched pyrroles from allenoates and isocyanides | 81-97% (for substituted pyrroles) |

The data in this table is based on the synthesis of related chiral pyrrole compounds and represents the potential for adaptation to the synthesis of chiral this compound.

Utilizing the inherent chirality of natural amino acids is a well-established strategy in asymmetric synthesis. L-alanine, with its propanoic acid backbone and a chiral center at the alpha-position, is an ideal precursor for the synthesis of (S)-2-(1H-pyrrol-2-yl)propanoic acid. The general approach involves constructing the pyrrole ring onto the amino acid scaffold.

The biosynthesis of pyrrole-containing natural products often involves amino acids as starting materials. nih.gov For instance, the biosynthesis of some pyrrole-2-carboxaldehyde derivatives utilizes amino acids and dicarboxylic acids to construct the aromatic ring. nih.gov This natural precedent supports the feasibility of using amino acids in the laboratory synthesis of pyrrole derivatives.

A potential synthetic route starting from L-alanine could involve the protection of the amino and carboxyl groups, followed by a reaction to form the pyrrole ring. For example, a modified Paal-Knorr or Hantzsch pyrrole synthesis could be employed, where the protected L-alanine derivative provides the nitrogen atom and the chiral propanoic acid side chain.

The synthesis of alanine itself can be achieved from propanoic acid through bromination to form 2-bromopropanoic acid, followed by amination. pearson.com By starting with an enantiomerically pure form of a propanoic acid derivative, it is possible to synthesize enantiomerically pure alanine. dtic.milgoogle.com This highlights the close synthetic relationship between these two molecules.

Derivatization and Functionalization Strategies on the Pyrrole-Propanoic Acid Core

Further modification of the this compound core is often necessary to modulate its properties and biological activity. These modifications can involve substitutions on the pyrrole ring or alterations to the propanoic acid side chain.

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents. In the case of this compound, the propanoic acid group at the 2-position will influence the position of further substitutions.

Controlling the regioselectivity of functionalization is crucial for the synthesis of specific isomers. One method to achieve this is through dearomative chlorination of 1H-pyrroles to generate highly reactive 2,5-dichloro-substituted 2H-pyrroles. nih.gov These intermediates can then undergo nucleophilic substitution to introduce various functional groups at specific positions. nih.gov This approach allows for the triple nucleophilic modification of the pyrrole ring in a highly efficient and regioselective manner. nih.gov

A wide range of chemical functionalities can be introduced onto the pyrrole-propanoic acid core to create a library of derivatives for biological screening. These functionalities can include halogens, nitro groups, acyl groups, and additional alkyl or aryl substituents.

Acylation, the introduction of an acyl group, is a common functionalization reaction for pyrroles. studysmarter.co.uk This can be achieved using an acyl halide or anhydride in the presence of a Lewis acid catalyst. The position of acylation will be directed by the existing propanoic acid side chain.

Furthermore, the propanoic acid moiety itself can be derivatized. The carboxylic acid can be converted to esters, amides, or other functional groups, which can significantly alter the molecule's physicochemical properties and biological interactions.

The following table provides examples of functionalization reactions that can be applied to the pyrrole-propanoic acid core.

| Reaction Type | Reagents | Position of Functionalization | Introduced Functionality |

| Acylation | Acyl Halide / Lewis Acid | C4 or C5 | Acyl Group |

| Halogenation | N-Halosuccinimide | C4 or C5 | Halogen |

| Nitration | Nitrating Agent | C4 or C5 | Nitro Group |

| Esterification | Alcohol / Acid Catalyst | Carboxyl Group | Ester |

| Amidation | Amine / Coupling Agent | Carboxyl Group | Amide |

Contemporary Approaches in Sustainable and Green Chemistry for Pyrrole-Propanoic Acid Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. For the synthesis of pyrrole-propanoic acid and its derivatives, several green chemistry principles can be applied.

One approach is the use of catalytic methods that operate under mild conditions and with high atom economy. An example is the iridium-catalyzed synthesis of pyrroles from secondary alcohols and amino alcohols. nih.gov This method is sustainable as it uses readily available starting materials, potentially from renewable resources, and eliminates two equivalents of hydrogen gas as the only byproduct. nih.gov The reaction tolerates a wide range of functional groups, suggesting its potential applicability to the synthesis of functionalized pyrrole-propanoic acid derivatives. nih.gov

The use of water as a solvent is another key aspect of green chemistry. Some pyrrole syntheses, such as certain variations of the Clauson-Kaas reaction, can be performed in aqueous media, reducing the reliance on volatile organic solvents.

Advanced Spectroscopic and Structural Elucidation of Pyrrole Propanoic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Assignments

The ¹H NMR spectrum of 2-(1H-pyrrol-2-yl)propanoic acid is expected to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring and the propanoic acid moiety. The pyrrole ring itself has three aromatic protons, and their chemical shifts are influenced by the electron-donating nature of the nitrogen atom and the substitution pattern. For pyrrole-2-carboxylic acid, the protons at positions 3, 4, and 5 typically appear at approximately 6.7, 6.1, and 6.9 ppm, respectively. The propanoic acid side chain at position 2 would alter these shifts slightly.

The propanoic acid portion of the molecule contains a methine proton (CH) and a methyl group (CH₃). The methine proton, being adjacent to both the pyrrole ring and the carboxylic acid group, would likely appear as a quartet. The methyl protons would present as a doublet due to coupling with the methine proton. The acidic proton of the carboxyl group would appear as a broad singlet, typically at a downfield chemical shift.

A predicted ¹H NMR data table for this compound is presented below, based on the analysis of related structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (NH) | ~11.0 | broad singlet | - |

| H-3 (pyrrole) | ~6.7 | multiplet | ~2.5, 1.5 |

| H-4 (pyrrole) | ~6.0 | multiplet | ~3.0, 1.5 |

| H-5 (pyrrole) | ~6.8 | multiplet | ~3.0, 2.5 |

| CH (propanoic acid) | ~3.8 | quartet | ~7.0 |

| CH₃ (propanoic acid) | ~1.5 | doublet | ~7.0 |

| COOH | >12.0 | broad singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the pyrrole ring carbons are sensitive to the substituent. In pyrrole-2-carboxylic acid, the C2 carbon (bearing the carboxyl group) is typically found around 130 ppm, while the other ring carbons (C3, C4, C5) appear between 110 and 125 ppm.

The propanoic acid side chain will contribute three signals: the carbonyl carbon of the carboxylic acid (typically downfield, >170 ppm), the methine carbon, and the methyl carbon.

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (propanoic acid) | ~175 |

| C-2 (pyrrole) | ~135 |

| C-5 (pyrrole) | ~118 |

| C-3 (pyrrole) | ~108 |

| C-4 (pyrrole) | ~107 |

| CH (propanoic acid) | ~35 |

| CH₃ (propanoic acid) | ~18 |

Advanced Two-Dimensional NMR Techniques for Comprehensive Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show a correlation between the methine proton of the propanoic acid chain and the methyl protons. It would also show correlations between the adjacent protons on the pyrrole ring (H-3 with H-4, and H-4 with H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign which proton signal corresponds to which carbon signal in the pyrrole ring and the propanoic acid side chain.

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The molecular formula is C₇H₉NO₂. The expected monoisotopic mass can be calculated with high precision. This exact mass measurement is a critical step in confirming the elemental composition of the synthesized molecule.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₇H₁₀NO₂⁺ | 140.0698 |

| [M+Na]⁺ | C₇H₉NNaO₂⁺ | 162.0517 |

| [M-H]⁻ | C₇H₈NO₂⁻ | 138.0561 |

Elucidation of Molecular Fragments and Ionization Pathways

In a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a fingerprint that can help to identify the molecule and confirm its structure.

For this compound, several key fragmentation pathways can be predicted:

Loss of the carboxyl group: A common fragmentation for carboxylic acids is the loss of the COOH group (45 Da), which would result in a fragment ion with an m/z corresponding to the remaining pyrrolyl-ethyl cation.

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is another characteristic fragmentation of carboxylic acids.

Cleavage of the propanoic acid side chain: The bond between the pyrrole ring and the propanoic acid side chain could cleave, leading to the formation of a pyrrole-containing fragment and a propanoic acid-related fragment. The observation of a fragment corresponding to the pyrrole ring would be strong evidence for the core structure.

Fragmentation of the pyrrole ring: The pyrrole ring itself can undergo characteristic fragmentation, although this is often less prominent than the loss of the side chain.

Analysis of these fragmentation patterns, in conjunction with NMR data, provides a comprehensive and robust structural elucidation of this compound.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to exhibit a combination of the vibrational modes characteristic of both the pyrrole ring and the propanoic acid group.

The carboxylic acid group will produce several distinct and strong absorption bands. A very broad band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration will give rise to a strong, sharp peak typically found between 1700 and 1725 cm⁻¹ for a saturated carboxylic acid dimer. The C-O stretching and O-H bending vibrations are expected in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively. For comparison, the IR spectrum of propanoic acid shows a prominent carbonyl absorption around 1710 cm⁻¹ nist.govchemicalbook.com.

The pyrrole ring will also contribute several characteristic bands. The N-H stretching vibration of the pyrrole ring typically appears as a sharp band around 3400-3500 cm⁻¹ in the gas phase or in dilute solutions, although this can be broadened and shifted by hydrogen bonding researchgate.net. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹). The C=C and C-N stretching vibrations of the pyrrole ring are expected in the 1400-1600 cm⁻¹ region. For instance, pyrrole-2-carboxylic acid exhibits characteristic ring stretching vibrations in this range chemicalbook.comnist.gov. The out-of-plane C-H bending vibrations of the substituted pyrrole ring will produce bands in the 700-900 cm⁻¹ region, which are useful for determining the substitution pattern.

The aliphatic C-H bonds of the propanoic acid chain will show stretching vibrations in the 2850-2960 cm⁻¹ range and bending vibrations around 1375 cm⁻¹ (for the methyl group) and 1465 cm⁻¹ (for the methylene (B1212753) group).

A hypothetical summary of the expected characteristic IR frequencies is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | Carboxylic Acid | 2500-3300 | Broad, Strong |

| N-H Stretch | Pyrrole | ~3400 | Medium, Sharp |

| Aromatic C-H Stretch | Pyrrole | 3100-3150 | Medium |

| Aliphatic C-H Stretch | Propanoic Acid Chain | 2850-2960 | Medium |

| C=O Stretch (Carbonyl) | Carboxylic Acid | 1700-1725 | Strong, Sharp |

| C=C and C-N Ring Stretches | Pyrrole | 1400-1600 | Medium |

| Aliphatic C-H Bend (CH₃ and CH₂) | Propanoic Acid Chain | 1375 & 1465 | Medium |

| C-O Stretch | Carboxylic Acid | 1210-1320 | Strong |

| O-H Bend (out-of-plane) | Carboxylic Acid | 920-950 | Broad, Medium |

| Aromatic C-H Bend (out-of-plane) | Pyrrole | 700-900 | Strong |

Raman Spectroscopy for Vibrational Fingerprinting and Molecular Structure Analysis

The C=C stretching vibrations of the pyrrole ring are expected to be strong in the Raman spectrum, appearing in the 1500-1600 cm⁻¹ region. The symmetric "breathing" mode of the pyrrole ring should also be a prominent feature. For the carboxylic acid moiety, the C=O stretch is typically weaker in the Raman spectrum compared to the IR spectrum. However, the C-C stretching vibrations of the propanoic acid backbone are expected to be clearly visible. A study on propanoic acid in heavy water provides some reference points for the Raman active modes of the acid part rsc.org.

A table of expected prominent Raman bands is provided below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Pyrrole | ~3400 | Weak |

| Aromatic C-H Stretch | Pyrrole | 3100-3150 | Medium |

| Aliphatic C-H Stretch | Propanoic Acid Chain | 2850-2960 | Strong |

| C=C Ring Stretch | Pyrrole | 1500-1600 | Strong |

| Pyrrole Ring Breathing Mode | Pyrrole | ~1100-1200 | Strong |

| C-C Stretch | Propanoic Acid Chain | 800-900 | Medium |

X-ray Photoelectron Spectroscopy (XPS) for Core-Level Electronic Structure Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The core-level binding energies of the elements in this compound can be predicted based on data from related compounds.

The C 1s spectrum is expected to be complex, with contributions from the different carbon environments. The carbons of the pyrrole ring are expected at binding energies around 284-285 eV researchgate.net. The aliphatic carbons of the propanoic acid chain will likely appear at a similar or slightly higher binding energy. The carbon of the carboxylic acid group (C=O) is expected at a significantly higher binding energy, typically in the range of 288-289 eV, due to the electron-withdrawing effect of the two oxygen atoms researchgate.net.

The N 1s spectrum should show a single peak corresponding to the nitrogen atom in the pyrrole ring. The binding energy is expected to be around 400 eV researchgate.net. The exact position can be influenced by intermolecular interactions such as hydrogen bonding.

The O 1s spectrum will exhibit two components from the carboxylic acid group. The oxygen of the carbonyl group (C=O) and the hydroxyl group (C-OH) will have slightly different binding energies, typically around 532 eV and 533-534 eV, respectively researchgate.net.

A table summarizing the expected XPS binding energies is presented below.

| Element | Atomic Orbital | Chemical Environment | Expected Binding Energy (eV) |

| C | 1s | Pyrrole Ring | ~284-285 |

| C | 1s | Aliphatic Chain | ~285-286 |

| C | 1s | Carboxyl (C=O) | ~288-289 |

| N | 1s | Pyrrole Ring | ~400 |

| O | 1s | Carbonyl (C=O) | ~532 |

| O | 1s | Hydroxyl (C-OH) | ~533-534 |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To date, the crystal structure of this compound has not been reported in the crystallographic databases.

However, the crystal structure of a closely related compound, 3-(pyrrole-2′-carboxamido)propanoic acid, has been determined researchgate.net. This structure reveals that the molecules are linked by intermolecular N-H···O hydrogen bonds, forming extended chains. It is highly probable that this compound would also exhibit extensive hydrogen bonding in the solid state. The carboxylic acid groups are likely to form hydrogen-bonded dimers, a common structural motif for carboxylic acids. Furthermore, the N-H group of the pyrrole ring can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor, leading to a complex three-dimensional hydrogen-bonding network.

Without experimental data, the precise unit cell dimensions, space group, and atomic coordinates for this compound remain unknown. Computational modeling could provide a theoretical prediction of its crystal structure, but experimental determination is necessary for definitive elucidation.

Computational Chemistry and Theoretical Modeling of 2 1h Pyrrol 2 Yl Propanoic Acid Systems

Quantum Chemical Investigations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone for the quantum chemical analysis of pyrrole-based systems. It offers a balance between computational cost and accuracy, making it suitable for exploring the electronic structure and related properties of molecules like 2-(1H-pyrrol-2-yl)propanoic acid.

The initial step in the theoretical characterization of this compound involves the optimization of its molecular geometry. This process identifies the most stable three-dimensional arrangement of atoms by locating the minimum energy structure on the potential energy surface. For this molecule, a key aspect of its conformational landscape is the rotational freedom around the single bond connecting the pyrrole (B145914) ring to the propanoic acid side chain.

Studies on related molecules, such as 2-acylpyrroles, reveal the existence of different conformers, typically labeled as syn and anti, depending on the relative orientation of the substituent with respect to the pyrrole ring. For this compound, these conformers would be defined by the torsion angle involving the C2 atom of the pyrrole ring, the adjacent carbon of the propanoic acid chain, the carboxylic group, and the hydroxyl hydrogen. DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, are employed to determine the relative stabilities of these conformers. Theoretical studies on similar structures suggest that the syn-conformer, where the carbonyl group of the acid is oriented away from the pyrrole's NH group, is often more stable due to reduced steric hindrance. The energy barrier for rotation between these conformers can also be calculated, providing information on the molecule's flexibility at different temperatures.

Understanding the electronic structure is crucial for predicting the chemical reactivity of this compound. DFT calculations provide detailed information about the distribution of electrons within the molecule. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. nih.gov In pyrrole derivatives, the HOMO is typically a π-orbital delocalized over the aromatic ring, while the LUMO is a π*-antibonding orbital. The introduction of the propanoic acid substituent influences the energies and distribution of these orbitals. Electron-donating or withdrawing groups can raise or lower the HOMO and LUMO levels, thereby tuning the molecule's electronic properties. nih.gov

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information helps identify the most electropositive and electronegative sites, which are prone to nucleophilic and electrophilic attacks, respectively. For this compound, the oxygen atoms of the carboxylic group are expected to carry significant negative charges, while the carboxylic hydrogen and the carbon atom attached to the oxygens will be electropositive.

| Orbital | Typical Energy Range (eV) for Pyrrole Derivatives | Description |

|---|---|---|

| HOMO | -5.0 to -5.5 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | -1.5 to -2.5 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 2.5 to 4.0 | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. nih.gov |

DFT methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT is a standard procedure to simulate the infrared (IR) and Raman spectra of a molecule. mdpi.com Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the N-H bond, the C=O bond of the carboxylic acid, and the C-H bonds, as well as various bending and torsional modes. For instance, studies on pyrrole-2-carboxylic acid confirm the formation of cyclic dimers in the solid state, a phenomenon that significantly alters the vibrational spectrum, particularly the O-H and C=O stretching frequencies. wikipedia.org A similar dimerization is expected for this compound in the condensed phase.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). pageplace.de The chemical shift of a specific nucleus is highly sensitive to its local electronic environment. For this compound, theoretical calculations can predict the chemical shifts for the distinct protons and carbons of the pyrrole ring and the propanoic acid side chain. researchgate.netuni.lu For example, the protons on the pyrrole ring (H3, H4, H5) are expected to have characteristic shifts influenced by the ring's aromaticity and the electron-withdrawing nature of the substituent. nih.gov The acidic proton of the carboxyl group is expected to have a significantly downfield chemical shift, typically in the range of 10-13 ppm. uni.lu

| Atom Type | Predicted ¹H Chemical Shift (ppm) Range | Predicted ¹³C Chemical Shift (ppm) Range |

|---|---|---|

| Pyrrole Ring CH | 6.0 - 7.0 | 100 - 125 |

| Pyrrole Ring NH | ~11.7 | N/A |

| α-CH (propanoic acid) | ~3.5 - 4.0 | ~50 - 60 |

| β-CH₃ (propanoic acid) | ~1.5 | ~15 - 25 |

| Carboxylic Acid OH | 10 - 13 | N/A |

| Carboxylic Acid C=O | N/A | ~170 - 180 |

Note: The values in this table are approximate and based on typical ranges for similar functional groups. researchgate.netuni.lunih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Flexibility

While quantum chemical methods provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. nih.gov

For this compound, MD simulations are particularly useful for exploring its conformational flexibility in different environments, such as in a vacuum or in an aqueous solution. mdpi.com These simulations can track the rotation around the bond linking the pyrrole and propanoic acid moieties, showing the transitions between different conformers and their relative populations over time. nih.gov Furthermore, MD can model the interactions between the molecule and its surroundings. In an aqueous solution, for example, simulations can show how water molecules form hydrogen bonds with the carboxylic acid group and the pyrrole's N-H group, influencing the conformational preferences of the solute. nih.gov The study of fatty acid anions at protein-lipid interfaces using MD has shown how these molecules can translocate and interact with key residues, a methodology that could be adapted to understand the behavior of pyrrole-propanoic acid derivatives in biological environments. nih.gov

Ligand-Protein Interaction Modeling via Molecular Docking and Dynamics:No molecular docking or molecular dynamics simulation studies featuring this compound as a ligand have been published. Research is available for other pyrrole derivatives, but not for this specific compound.nih.gov

Basic compound information is available in chemical databases, confirming its structure and identity. nih.govnih.gov However, the in-depth computational chemistry and thermodynamic data specified in the request are absent from these resources and the broader scientific literature. Therefore, it is not possible to generate the requested article with scientifically accurate and specific information at this time.

Identification of Putative Binding Sites and Molecular Recognition Elements

The initial step in understanding the potential biological activity of a molecule like this compound involves identifying potential binding sites on biological macromolecules, such as proteins and enzymes. Molecular docking is a primary computational technique used for this purpose. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

In silico molecular docking studies are instrumental in predicting how a ligand, such as a pyrrole derivative, might fit into the active site of a protein. For instance, in studies of novel pyrrole derivatives as potential dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), molecular docking was used to visualize the binding modes of these compounds. nih.gov The process typically involves preparing the three-dimensional structure of the target protein, often obtained from a repository like the Protein Data Bank (PDB), and then using a docking program to place the ligand into the binding site. vlifesciences.comnih.gov

The interactions that stabilize the ligand-protein complex are then analyzed. These can include:

Hydrogen Bonds: The pyrrole NH group and the carboxylic acid group of this compound are potential hydrogen bond donors and acceptors. Computational models can predict the formation of hydrogen bonds with specific amino acid residues in a binding pocket. For example, in the study of pyrrole-2-carbohydrazide derivatives, hydrogen bond interactions with the target enzyme were a key focus of the docking analysis. vlifesciences.com

Hydrophobic Interactions: The pyrrole ring and the ethyl side chain contribute to the molecule's hydrophobicity. These regions can interact favorably with nonpolar pockets within a protein's active site.

Electrostatic Interactions: The distribution of charge on the molecule, particularly around the carboxylic acid, will influence its interaction with charged residues in the binding site.

Molecular dynamics (MD) simulations can further refine the understanding of binding by simulating the movement of the ligand and protein over time. This can help to confirm the stability of the predicted binding pose and identify key molecular recognition elements.

To illustrate the types of data generated in such studies, the following table presents hypothetical binding site interactions for this compound with a generic enzyme active site, based on findings for similar molecules.

| Interaction Type | Ligand Group | Potential Interacting Residue |

| Hydrogen Bond Donor | Pyrrole N-H | Aspartate, Glutamate |

| Hydrogen Bond Acceptor | Carboxylic Acid C=O | Arginine, Lysine, Serine |

| Ionic Interaction | Carboxylate (-COO⁻) | Arginine, Lysine |

| Hydrophobic | Pyrrole Ring, Propanoic Chain | Leucine, Isoleucine, Valine |

This table is illustrative and based on general principles of molecular interactions and data from related pyrrole compounds.

Prediction of Binding Affinities and Interaction Modes with Biological Macromolecules

Beyond identifying where a molecule might bind, computational methods can also predict how strongly it will bind. This is often expressed as a binding affinity, with lower values indicating a stronger interaction. Docking programs typically provide a scoring function that estimates the binding energy (often in kcal/mol). A more negative score generally suggests a better binding affinity. vlifesciences.com

For example, in the evaluation of pyrrole-2-carbohydrazide derivatives as potential inhibitors of the Enoyl-acyl carrier protein reductase, the docking scores (G-scores) were used to rank the compounds by their predicted potency. vlifesciences.com These scores are calculated based on the various interactions between the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of a series of compounds based on their physicochemical properties. These models use statistical methods to correlate variations in molecular descriptors (such as lipophilicity, electronic properties, and steric factors) with observed biological activity. nih.gov

The following table provides an example of the kind of data that might be generated in a computational study to predict the binding affinity of a series of pyrrole derivatives against a specific enzyme target.

| Compound | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) | Key Interacting Residues |

| Pyrrole Derivative 1 | -8.5 | 0.5 | ARG120, TYR355 |

| Pyrrole Derivative 2 | -7.9 | 1.2 | HIS90, ARG513 |

| Pyrrole Derivative 3 | -7.2 | 5.8 | LEU352, SER530 |

| This compound (Hypothetical) | -6.8 | >10 | PHE518, VAL349 |

This table is for illustrative purposes and includes hypothetical data for the target compound. The data for other derivatives is based on published findings for similar compound classes. nih.gov

Investigation of Biological Activities and Molecular Mechanisms of Pyrrole Propanoic Acid Scaffolds

Enzyme Inhibition Studies

The unique structural features of pyrrole-propanoic acid derivatives make them effective inhibitors of several enzymes by interacting with their active sites and allosteric regions.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, leading to an increase in pH. nih.gov This activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a key therapeutic strategy to combat these pathogens. nih.gov

Derivatives of 2-(1H-pyrrol-2-yl)propanoic acid have been identified as potent urease inhibitors. For instance, the compound 3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid was found to be a highly effective inhibitor of urease from ruminal microbiota, with an IC₅₀ value of 65.86 µM. nih.govresearchgate.net This compound significantly reduced urea degradation and ammonia production in in vitro fermentation studies. nih.govresearchgate.net Kinetic studies and molecular docking have been employed to elucidate the inhibitory mechanism.

Urease Enzyme Inhibition: Characterization of Mechanism and Binding Interactions

Detailed Analysis of Active Site and Flap Region Binding

The urease enzyme possesses a flexible flap region that covers its active site, controlling substrate access and product release. nih.govnih.gov This flap is a crucial element for the enzyme's catalytic activity and has become a target for inhibitor design. nih.govresearchgate.net Molecular docking studies have revealed that pyrrole-propanoic acid derivatives can bind to both the active site cavity and the mobile flap region. nih.gov

Specifically, the propanoic acid group of the inhibitor orients itself within the active site. nih.gov The inhibitor can form hydrogen bonds and other interactions with key residues. For example, 3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid was shown to interact with Asp359 in the active site via a hydrogen bond and with Cys318 in the flap region through a Pi-Alkyl interaction. nih.gov This interaction with the flap's cysteine residue is thought to interfere with the flap's normal function, stabilizing it in a conformation that hinders catalytic activity. nih.govresearchgate.net The ability to interact with both the active site and the allosteric flap region contributes to the potent inhibitory effect of these compounds. nih.govnih.gov

Cytosolic phospholipase A2 (cPLA2) is an enzyme that plays a critical role in the inflammatory process by catalyzing the release of arachidonic acid from cell membranes. nih.govmdpi.com This arachidonic acid is then converted into various pro-inflammatory mediators. Therefore, inhibiting cPLA2 is a valuable strategy for developing anti-inflammatory drugs.

Studies have shown that derivatives of 3-(pyrrol-2-yl)propionic acid are effective inhibitors of cPLA2-mediated arachidonic acid release in both human and bovine platelets. nih.gov The structure-activity relationship of these compounds has been explored, revealing that modifications to the pyrrole (B145914) ring and the propanoic acid chain significantly impact their inhibitory potency. For instance, substituting the methyl groups on the pyrrole ring of (1,3,5-trimethyl-4-octadecanoylpyrrol-2-yl)acetic acid with a benzyl (B1604629) group did not significantly alter its inhibitory power, but adding a dodecyl chain resulted in compounds that actually enhanced the enzyme's activity. nih.gov However, introducing a polar group, such as a carboxylic acid, at the end of an alkyl chain attached to the pyrrole nitrogen restored or even improved the inhibitory potency. nih.gov The most potent synthesized inhibitors, 6-[2-(2-Carboxyethyl)-4-dodecanoyl-3,5-dimethylpyrrol-1-yl]hexanoic acid and 6-[2-(carboxymethyl)-4-dodecanoyl-3,5-dimethylpyrrol-1-yl]nonanoic acid, exhibited IC₅₀ values of 3.4 µM and 3.3 µM, respectively, making them more active than the standard cPLA2 inhibitor, arachidonyl trifluoromethyl ketone. nih.gov

Table 1: cPLA2 Inhibition by Pyrrole Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| 6-[2-(2-Carboxyethyl)-4-dodecanoyl-3,5-dimethylpyrrol-1-yl]hexanoic acid | 3.4 |

| 6-[2-(carboxymethyl)-4-dodecanoyl-3,5-dimethylpyrrol-1-yl]nonanoic acid | 3.3 |

This table is interactive. You can sort the data by clicking on the column headers.

S-nitrosoglutathione reductase (GSNOR) is an enzyme that regulates the levels of endogenous S-nitrosothiols (SNOs) by metabolizing S-nitrosoglutathione (GSNO). nih.govepa.govnih.gov SNOs are involved in a wide range of physiological processes, and their dysregulation is implicated in diseases like asthma. nih.govnih.gov Consequently, GSNOR is an attractive therapeutic target.

Pyrrole-based compounds have been identified as potent and selective inhibitors of GSNOR. nih.govepa.govgoogle.com While the core structure in many studied inhibitors is not strictly a propanoic acid, the pyrrole scaffold is key. For example, the pyrrole-based compound N6022 is a potent, reversible GSNOR inhibitor that has been in clinical development. nih.govepa.gov Research has focused on synthesizing and evaluating analogues of such compounds, modifying different parts of the molecule to establish structure-activity relationships (SAR). nih.govnih.gov These studies have led to the identification of novel and potent GSNOR inhibitors, demonstrating the therapeutic potential of the pyrrole scaffold in modulating NO-based signaling pathways. nih.govgoogle.com

Enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in the fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.netnih.gov This pathway is essential for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. nih.govmdpi.com Inhibition of InhA disrupts cell wall formation, making it a validated target for anti-tubercular drugs. researchgate.netnih.gov

Pyrrole derivatives have emerged as a promising class of direct InhA inhibitors. researchgate.netnih.gov Unlike the prodrug isoniazid, which requires activation by a mycobacterial enzyme, these direct inhibitors are active on their own, potentially overcoming some mechanisms of drug resistance. nih.gov Research has involved the design and synthesis of various pyrrole-based scaffolds, including pyrrole hydrazine (B178648) and pyrrolyl acetohydrazide analogues. nih.govnais.net.cn Molecular docking studies indicate that these compounds bind within the active site of InhA, forming hydrogen bonds with key residues like Tyr158 and the cofactor NAD+. nih.govnais.net.cn One highly active pyrrole hydrazone derivative showed a minimum inhibitory concentration (MIC) of 0.2 μg/mL against M. tuberculosis. nih.gov

Table 2: Activity of Pyrrole Derivatives against M. tuberculosis and InhA

| Compound Class | Target | Notable Activity |

|---|---|---|

| Pyrrole hydrazones | InhA | MIC of 0.2 μg/mL |

This table is interactive. You can sort the data by clicking on the column headers.

Interaction with Other Specific Biological Targets and Receptors

Beyond the specific enzymes detailed above, the pyrrole scaffold is a recurring motif in compounds targeting a range of biological receptors and proteins. For example, pyrrole-2-carboxamide derivatives have been developed as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov MmpL3 is essential for transporting mycolic acid precursors and is a key target for developing new anti-tubercular agents, especially for drug-resistant strains. nih.gov Structure-activity relationship studies of these pyrrole-2-carboxamides have led to compounds with excellent activity against drug-resistant tuberculosis. nih.gov

Additionally, the core structure of this compound is related to other pyrrole-containing compounds that exhibit diverse biological activities. The specific arrangement and substitution on the pyrrole ring and the side chain dictate the specific protein-ligand interactions and the resulting pharmacological profile. nih.gov

Role in Specific Biochemical Pathways and Metabolite Research

The investigation into the biochemical significance of this compound and its derivatives has revealed its participation in distinct metabolic processes, particularly in the formation of natural pigments. While its metabolic roles are a subject of ongoing research, current findings primarily center on its function as a precursor in the complex chemical reactions that lead to color changes in certain plant species.

Involvement in Natural Pigment Formation Processes (e.g., Garlic Greening)

A significant body of research has identified this compound derivatives as key precursors in the phenomenon of garlic (Allium sativum) greening. frontiersin.org This discoloration process, which can occur when garlic is processed into products like purees and pastes, is a result of a series of chemical reactions that form green pigments. nih.gov

The fundamental mechanism involves the reaction of 2-(1H-pyrrolyl)carboxylic acids, which act as pigment precursors, with other compounds naturally present in garlic. frontiersin.orgnih.gov Studies have shown that the side chain of these pyrrole carboxylic acids plays a critical role in the greening effect. nih.gov The process can be summarized in the following key steps:

Formation of Pigment Precursors: The process begins with the enzymatic breakdown of sulfur compounds in garlic, which then react with amino acids to form pyrrolyl amino acids, the initial pigment precursors. nih.gov

Reaction with Thiosulfinates: These precursors, including derivatives of this compound, react with di(2-propenyl) thiosulfinate to form blue pigment species. frontiersin.org

Reaction with Pyruvic Acid: Concurrently, the pyrrole-based precursors can react with pyruvic acid to produce yellow pigments. frontiersin.orgnih.gov

Formation of Green Pigment: The final green color observed in garlic is a mixture of the unstable blue pigments and the newly formed yellow pigments. nih.gov

Research using model compounds has demonstrated a clear structure-activity relationship. frontiersin.org Specifically, the size of the hydrophobic R group on the 2-(1H-pyrrolyl)carboxylic acid moiety influences the intensity of the greening, with smaller R groups contributing to a more significant color change. frontiersin.org Furthermore, factors such as low temperature and a pH of around 5.5 have been found to be important for the formation of the green pigment. nih.gov

Analogous Roles to Indole-3-propionic Acid in Microbial Metabolism (Tryptophan Pathway Analogies)

Based on a comprehensive review of publicly available scientific literature, there is currently no direct evidence to suggest that this compound plays a role analogous to indole-3-propionic acid in microbial metabolism, specifically in relation to tryptophan pathway analogies. While indole-3-propionic acid is a well-documented metabolite of tryptophan produced by gut microbiota with various biological activities, a similar metabolic pathway or function for this compound has not been established in the reviewed literature. Research into the microbial metabolism of pyrrole-containing compounds is ongoing, but a direct parallel to the tryptophan-derived indole-3-propionic acid has not been reported.

Structure Activity Relationship Sar Studies in Pyrrole Propanoic Acid Chemistry

Impact of Substituent Variation on Biological Activity and Potency

Substitutions on the pyrrole (B145914) ring are critical for modulating the biological activity of 2-(1H-pyrrol-2-yl)propanoic acid and its analogs. The electronic and steric properties of these substituents can significantly alter the compound's interaction with target enzymes or receptors.

For instance, in a series of pyrrolo[2,3-b]pyridines, the introduction of a fluorine-substituted phenyl ring resulted in good activity against multiple cancer cell lines, whereas electron-donating groups like methoxy, methyl, or t-butyl led to reduced activity. nih.gov This suggests that electron-withdrawing groups on the pyrrole ring can be beneficial for certain biological activities.

In another study on urease inhibitors, it was found that electron-releasing groups on pyridin-2(1H)-one derivatives, which share some structural similarities with pyrroles, were important for modulating biological activity. researchgate.net The insertion of a p-fluoro-benzyl substituent at the N-1 position of the pyrrole ring, along with an additional phenyl ring at position 4, was crucial for obtaining dual inhibition of HIV-1 integrase (IN) and RNase H. nih.gov

The table below summarizes the observed effects of various substituents at different positions on the pyrrole ring.

Table 1: Influence of Pyrrole Ring Substituents on Biological Activity

| Position | Substituent Type | Observed Effect on Activity | Example Compound Class | Target/Activity |

|---|---|---|---|---|

| C-3, C-5 | Electron-withdrawing (e.g., F-phenyl) | Increased | Pyrrolo[2,3-b]pyridines | Anticancer nih.gov |

| C-3, C-5 | Electron-donating (e.g., OCH3, CH3) | Decreased | Pyrrolo[2,3-b]pyridines | Anticancer nih.gov |

The nature of the alkyl chain connecting the pyrrole ring to the acidic function is a key determinant of biological potency. Modifications to its length, branching, and degree of saturation can significantly impact how the molecule fits into the binding pocket of its target.

In a study of HIF-1α inhibitors, analogs with longer alkyl chains demonstrated stronger inhibitory effects. nih.gov Conversely, introducing a phenyl ring directly to the chain diminished activity, but adding a benzyl (B1604629) or phenethyl group, which extends the chain with an aromatic ring, enhanced inhibitory activity. nih.gov This highlights a delicate balance between chain length and steric bulk.

Furthermore, the rigidity of the linker is important. The introduction of a trans-olefin (double bond) into the aliphatic chain, making the structure more rigid, led to a strong decrease in HIF-1 inhibitory activity. nih.gov

Table 2: Effect of Alkyl Chain Modifications on HIF-1α Inhibitory Activity

| Chain Modification | Example Substituent | Effect on Activity |

|---|---|---|

| Increased Length | Longer alkyl chains | Increased nih.gov |

| Aromatic Substitution (Direct) | Phenyl | Decreased nih.gov |

| Aromatic Substitution (with Linker) | Benzyl, Phenethyl | Increased nih.gov |

The introduction of polar functional groups, such as carboxylic acids or their ester derivatives, onto the terminal alkyl chain is a common strategy in drug design to enhance interactions with biological targets and improve pharmacokinetic properties.

For example, a series of pyrazolylthiazole carboxylates and their corresponding carboxylic acid derivatives were synthesized and evaluated for anti-inflammatory and antimicrobial activities. nih.gov The carboxylic acid derivatives generally displayed potent anti-inflammatory effects, with some compounds showing activity comparable to the standard drug indomethacin. nih.gov This underscores the importance of the acidic moiety for this particular biological activity. The conversion of the carboxylic acid to an ester can also modulate activity, as seen in pyrrolyl-diketoacid derivatives where the diketoacids were selective anti-IN agents, while the corresponding diketoesters exhibited a dual anti-IN/RNase H profile. nih.gov

Stereochemical Considerations and Differential Enantiomeric Effects on Biological Activity

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.gov In a chiral biological environment, these enantiomers can exhibit different pharmacological and pharmacokinetic properties. nih.gov The three-dimensional structure of a drug is crucial for its interaction with its target, and one enantiomer may fit into a binding site more effectively than the other. nih.gov

For this compound and its derivatives, the carbon atom to which the pyrrole ring and the carboxylic acid group are attached is a chiral center. Therefore, the compound can exist as two enantiomers, (R) and (S). The biological activity of these enantiomers can differ significantly.

In a study of pyrrolo[2,1-f] bohrium.comnih.govnih.govtriazine derivatives as anaplastic lymphoma kinase (ALK) inhibitors, the stereochemistry of the molecule had a strong influence on biological activity. nih.gov Specifically, the trans-4-aryl-piperidine-3-ol derivative was found to be the most active, highlighting the importance of the spatial arrangement of the substituents. nih.gov Although this example is not a direct derivative of this compound, it illustrates the principle that stereochemistry is a critical factor in the activity of pyrrole-containing compounds. The two enantiomers of a chiral drug should be considered as two distinct chemical entities with potentially different biological effects until proven otherwise. nih.gov

Analytical Methodologies and Stability Profiling of Pyrrole Propanoic Acids

Chromatographic Techniques for Purity Assessment and Degradation Monitoring

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analytical workflow of pyrrole-containing compounds. These techniques are pivotal for separating the main compound from any impurities or degradation products, allowing for accurate quantification and purity assessment.

The development of a reliable HPLC method for "2-(1H-pyrrol-2-yl)propanoic acid" would necessitate a systematic optimization of several key parameters to achieve adequate separation and peak characteristics. While specific methods for this exact molecule are not extensively detailed in publicly available literature, established principles for related pyrrole (B145914) derivatives can be applied.

Method development would typically involve:

Column Selection : A C18 column is a common first choice for reversed-phase chromatography of moderately polar compounds like pyrrole-propanoic acids.

Mobile Phase Composition : A mixture of an aqueous buffer (to control the ionization of the carboxylic acid group) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is standard. The pH of the buffer is a critical parameter to optimize, as it significantly influences the retention time and peak shape of the analyte. For acidic compounds, a lower pH (e.g., around 3) is often used to suppress ionization and enhance retention on a C18 column.

Detection Wavelength : UV detection is commonly employed, with the wavelength selected based on the UV absorbance spectrum of "this compound" to ensure maximum sensitivity. For similar pyrrole compounds, detection is often carried out in the range of 220-300 nm.

Flow Rate and Temperature : These are adjusted to optimize run time and separation efficiency. A typical flow rate is 1.0 mL/min, and the column temperature may be controlled (e.g., at 30 °C) to ensure reproducibility. ethz.ch

The goal of optimization is to achieve a method that is specific, accurate, precise, and linear over a suitable concentration range, in accordance with ICH guidelines. ethz.ch

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of pyrrole-carboxylic acids. mdpi.com In a typical RP-HPLC setup for a compound like "this compound," the non-polar stationary phase (e.g., C18) retains the analyte, which is then eluted by a polar mobile phase.

An exemplary, though general, RP-HPLC method for a related pyrrole-carboxylic acid is detailed in the table below. mdpi.com

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Gradient of Water (0.05% formic acid) and Acetonitrile (0.05% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 50 µL |

This type of method allows for the effective separation of the main compound from its impurities, and by integrating the peak areas, the purity can be accurately quantified. The method's validity would be confirmed through a rigorous validation process, assessing parameters like linearity, accuracy, precision, and robustness. ethz.ch

Impurity Identification and Characterization in Synthetic Batches

The synthesis of "this compound" can potentially lead to the formation of various impurities, which may include starting materials, intermediates, by-products, and degradation products.

Process-related impurities are substances that are formed during the manufacturing process. For "this compound," these could arise from the specific synthetic route employed. For instance, if the synthesis involves the reaction of a pyrrole precursor with a propanoic acid side-chain precursor, incomplete reactions or side reactions could lead to residual starting materials or the formation of isomers. The reactivity of the pyrrole ring itself means it is susceptible to electrophilic substitution, which could lead to undesired side products if not carefully controlled. wikipedia.orgquora.com Characterization of these impurities is typically achieved by a combination of techniques, including HPLC-MS, which provides both retention time and mass-to-charge ratio, and NMR spectroscopy for detailed structural elucidation.

Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for identifying potential degradation products that might form under storage or handling. nih.gov These studies involve subjecting the compound to harsh conditions such as heat, light, humidity, acid, base, and oxidation. nih.gov

For pyrrole derivatives, studies have shown that they can be susceptible to:

Hydrolysis : Especially under acidic or alkaline conditions, the molecule could potentially undergo degradation. Some pyrrole derivatives have shown instability in both acidic and alkaline mediums. nih.gov

Oxidation : The pyrrole ring can be sensitive to oxidizing agents. nih.gov The use of hydrogen peroxide is a common way to simulate oxidative stress.

Photodegradation : Exposure to light can cause degradation of the pyrrole moiety. ethz.chmcneill-group.org The presence of certain functional groups can influence the photostability of the molecule. nih.gov

The degradation products formed under these stress conditions would be analyzed using techniques like HPLC-MS to determine their structures. This information is vital for establishing appropriate storage conditions and shelf-life for "this compound".

Comprehensive Stability Studies Under Varied Environmental Conditions (e.g., pH, Temperature)

Comprehensive stability studies are performed to evaluate how the quality of "this compound" varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are typically conducted according to ICH guidelines.

Based on studies of related pyrrole compounds, the stability of "this compound" would likely be influenced by pH and temperature. For example, a study on pyrrolo[3,4-c]pyridine-1,3-dione derivatives showed that these compounds were generally stable in neutral solutions but labile in acidic and extremely unstable in alkaline environments. nih.gov The degradation rate is often pH-dependent. nih.gov

A hypothetical stability study design for "this compound" might involve storing the compound in solutions of different pH values (e.g., acidic, neutral, and alkaline) at various temperatures (e.g., ambient and elevated). Samples would be withdrawn at predetermined time points and analyzed by a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.

Method Validation Protocols (e.g., Linearity, Precision, Accuracy, Selectivity, Robustness)

The validation of analytical methods is a critical process in pharmaceutical development and quality control, ensuring that a specific method is suitable for its intended purpose. For pyrrole-propanoic acids, particularly this compound and its derivatives, robust analytical methods are essential for accurate quantification and impurity profiling. The validation process, guided by international standards such as the ICH guidelines, encompasses several key parameters to demonstrate the method's reliability.

While specific, publicly available, validated method data for this compound is limited, a comprehensive understanding of the validation protocols can be derived from studies on structurally analogous compounds. A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method was developed and validated for a closely related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. pensoft.net This method provides a strong framework for the analytical validation of similar pyrrole-propanoic acids. The chromatographic separation for this analogue was achieved on a C18 column (150x4 mm i.d., 5 μm) with a mobile phase of Acetonitrile and Phosphate buffer (pH=3) in a 50:50 v/v ratio, utilizing isocratic elution at a 1.0 mL/min flow rate and UV detection at 225 nm. pensoft.net

Linearity

Linearity demonstrates the analytical method's capability to produce test results that are directly proportional to the concentration of the analyte within a given range. For the analogue 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, the method was found to be linear over a concentration range of 5-50 µg/mL. pensoft.net The linearity is typically evaluated by a linear regression analysis of the plot of peak area versus concentration. The correlation coefficient (r²) is a key indicator of the linearity, with values close to 1.000 indicating a strong linear relationship.

Table 1: Linearity Data for a Pyrrole-Propanoic Acid Analogue

| Parameter | Value |

|---|---|

| Concentration Range | 5-50 µg/mL |

| Regression Equation | y = 41258x - 12547 |

| Correlation Coefficient (r²) | 0.999 |

| Limit of Detection (LOD) | 0.10 µg/mL |

| Limit of Quantification (LOQ) | 0.30 µg/mL |

Data derived from a study on 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. pensoft.net

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are also determined as part of the linearity studies. The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. pensoft.net

Precision

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

For the analytical method of the pyrrole-propanoic acid analogue, precision was determined by injecting a standard solution (25 µg/mL) six consecutive times. The assay percentage and RSD values were within the acceptable range of 98-102% (±2), indicating a high degree of precision. pensoft.net In another study on pyrrole-2,3,5-tricarboxylic acid (PTCA), a biomarker analyzed by a liquid chromatography-tandem mass spectrometry (LC/MS/MS) method, the inter-assay precision (%CV) for quality control samples was found to be ≤18.5% at the lower limit of quantification and ≤5.25% for other quality control samples. nih.gov

Table 2: Precision Data for a Pyrrole-Propanoic Acid Analogue

| Parameter | Concentration (µg/mL) | Observed Concentration (µg/mL) | Assay (%) | RSD (%) |

|---|---|---|---|---|

| Repeatability | 25 | 24.98 | 99.92 | 0.54 |

Data derived from a study on 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. pensoft.net

Accuracy

Accuracy assesses the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and the recovery percentage is calculated.

In the validation of the method for the pyrrole-propanoic acid analogue, recovery studies were performed, and the results demonstrated the accuracy of the method. pensoft.net For the LC/MS/MS method for PTCA, the accuracy, expressed as the relative error (%R.E.), was within ±5.25% for quality control samples, which is well within the accepted bioanalytical method validation limits. nih.gov

Table 3: Accuracy (Recovery) Data for a Pyrrole-Propanoic Acid Analogue

| Amount Added (mg) | Amount Found (mg) | Recovery (%) | RSD (%) |

|---|---|---|---|

| 19.98 | 19.89 | 99.55 | 0.61 |

| 25.02 | 24.96 | 99.76 | 0.32 |

| 29.99 | 29.91 | 99.73 | 0.45 |

Data derived from a study on 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. pensoft.net

Selectivity

Selectivity, or specificity, is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a stability-indicating method, it is crucial to demonstrate that the peaks of the main compound and its degradation products are well-separated.

The RP-HPLC method for the pyrrole-propanoic acid analogue was shown to be selective, as it could separate the parent compound from a process-related impurity, ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate, which was observed under basic pH conditions (pH 9.0). pensoft.net The method's ability to resolve these compounds indicates its suitability for stability studies.

Robustness

Robustness measures the capacity of an analytical method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. Typical variations include changes in pH of the mobile phase, mobile phase composition, flow rate, and column temperature.

The validation of the RP-HPLC method for the pyrrole-propanoic acid analogue included an assessment of its robustness by introducing small variations in the chromatographic conditions, such as the mobile phase ratio and flow rate. The method was found to be robust, with the results remaining within the acceptable limits, confirming its reliability for routine analysis. pensoft.net

Thermodynamic and Energetic Characterization of Pyrrole Propanoic Acid Systems

Experimental Calorimetric Studies for Energy Measurements

Calorimetric techniques are fundamental in determining the energetic properties of a compound. These methods involve measuring heat changes associated with physical and chemical processes, providing direct insights into the compound's thermodynamic stability.

Determination of Standard Enthalpies of Combustion

The standard enthalpy of combustion (ΔcH°) is a key thermochemical parameter that represents the heat released when a substance undergoes complete combustion with oxygen under standard conditions. For pyrrole-containing compounds, this is typically determined using static bomb calorimetry. In this technique, a precise mass of the substance is combusted in a high-pressure oxygen environment within a calibrated calorimeter. The resulting temperature change of the surrounding water bath is used to calculate the energy of combustion.

For related compounds, such as 2-acetyl-1-methylpyrrole (B1200348) and 3-acetyl-1-methylpyrrole, this method has been successfully applied to determine their standard molar enthalpies of formation in the condensed phase. researchgate.net A similar experimental approach would be employed for 2-(1H-pyrrol-2-yl)propanoic acid to ascertain its standard enthalpy of combustion, which is a cornerstone for deriving its standard enthalpy of formation.

Measurement of Enthalpies of Fusion and Vaporization

The enthalpies of phase transitions, such as fusion (melting) and vaporization (boiling or sublimation), are critical for understanding the intermolecular forces and the physical state of a compound as a function of temperature.

The enthalpy of fusion (ΔfusH) is the heat required to change one mole of a substance from a solid to a liquid at its melting point. This is commonly measured using differential thermal analysis (DTA) or differential scanning calorimetry (DSC). For instance, in studies of 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid, DTA was used to determine the enthalpy and entropy of fusion at the melting point. dnu.dp.ua

The enthalpy of vaporization (ΔvapH) or sublimation (ΔsubH) represents the energy needed to transform a substance from a liquid or solid to a gaseous state, respectively. These values can be determined using techniques like high-temperature Calvet microcalorimetry or the Knudsen mass-loss effusion technique, which have been used for other pyrrole (B145914) derivatives. researchgate.net These parameters are essential for calculating the standard enthalpy of formation in the gaseous phase.

Solution Thermodynamics and Solubility Behavior

The solubility of a compound in various solvents is a critical factor for its purification, crystallization, and formulation. The thermodynamic parameters of dissolution provide insight into the interactions between the solute and the solvent.

Investigation of Solubility Temperature Dependence in Various Organic Solvents

The solubility of this compound in different organic solvents would be investigated by measuring its concentration in a saturated solution at various temperatures. A common experimental technique for this is the gravimetric method, where a saturated solution at a specific temperature is prepared, and a known volume is evaporated to determine the mass of the dissolved solute.

A study on 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid provides a clear example of this methodology, where its solubility was determined in eight different organic solvents (methyl acetate, ethyl acetate, acetone, acetonitrile (B52724), n-propanol, isopropanol, n-butanol, and isobutanol) over a temperature range. dnu.dp.ua A similar systematic study for this compound would yield valuable data on its solubility profile.

The following table illustrates how such solubility data is typically presented, using hypothetical values for this compound based on the trends observed for similar compounds.

Hypothetical Solubility Data for this compound Note: The following data is for illustrative purposes and is not based on experimental measurements.

| Temperature (K) | Solubility in Acetone (mol fraction) | Solubility in Ethyl Acetate (mol fraction) | Solubility in n-Butanol (mol fraction) |

|---|---|---|---|

| 283.15 | 0.015 | 0.008 | 0.005 |

| 293.15 | 0.025 | 0.014 | 0.009 |

| 303.15 | 0.040 | 0.022 | 0.015 |

Calculation of Standard Molar Enthalpy and Entropy of Dissolution

The temperature dependence of solubility data can be used to calculate the standard molar enthalpy of dissolution (ΔsolH°) and the standard molar entropy of dissolution (ΔsolS°). This is typically achieved using the van't Hoff equation, which relates the change in the natural logarithm of the solubility (as mole fraction, x) to the inverse of the temperature (T):

d(ln x)/d(1/T) = -ΔsolH°/R

where R is the ideal gas constant. A plot of ln(x) versus 1/T yields a straight line with a slope equal to -ΔsolH°/R. The standard molar entropy of dissolution can then be calculated from the Gibbs energy of dissolution (ΔsolG°), which is determined from the solubility at a specific temperature.

For the analogous compound 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid, the van't Hoff equation was used to calculate these thermodynamic parameters from its experimental solubility data. dnu.dp.ua

Recalculation of Thermochemical Parameters to Standard Reference Conditions

The thermodynamic parameters obtained from experimental measurements at different temperatures, such as the enthalpy of fusion at the melting point, often need to be recalculated to the standard reference temperature of 298.15 K for consistent comparison and use in thermochemical databases.

This recalculation is performed using Kirchhoff's law, which requires knowledge of the change in heat capacity (ΔCp) between the different phases (e.g., solid and liquid). Equations for this recalculation are presented in studies of similar compounds. dnu.dp.ua For instance, the enthalpy of fusion at the standard temperature can be calculated from the enthalpy of fusion at the melting point by accounting for the heat capacity difference between the liquid and solid states over the temperature range. This ensures that a standardized and comparable set of thermochemical data is available for the compound.

Advanced Analysis of Solvent-Solute Intermolecular Interactions and Their Energetic Contributions